2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one
Description
Properties
CAS No. |
6267-73-8 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C19H21NO2/c21-19(17-9-5-2-6-10-17)18(20-11-13-22-14-12-20)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
InChI Key |
AAWKQWNRGJWSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction remains a cornerstone for introducing amine functionalities into ketonic frameworks. For 2-(morpholin-4-yl)-1,3-diphenylpropan-1-one, this method involves a three-component condensation between 1,3-diphenylpropan-1-one, morpholine, and formaldehyde under acidic conditions.
Reaction Mechanism and Optimization
The reaction proceeds via the formation of an iminium ion intermediate, where formaldehyde activates the α-carbon of the ketone for nucleophilic attack by morpholine. Key parameters include:
- Solvent System : Ethanol or dimethyl sulfoxide (DMSO) ensures solubility and facilitates proton transfer.
- Catalyst : Proline derivatives (e.g., L-proline) or trifluoroacetate salts enhance enantioselectivity and reaction rates.
- Temperature : Reflux conditions (70–100°C) optimize yield while minimizing side reactions like over-alkylation.
In a representative procedure, 1,3-diphenylpropan-1-one (10 mmol) reacts with morpholine hydrochloride (12 mmol) and paraformaldehyde (15 mmol) in ethanol under reflux for 48 hours. The crude product is purified via column chromatography, yielding 2-(morpholin-4-yl)-1,3-diphenylpropan-1-one with 75–85% efficiency.
Analytical Validation
- IR Spectroscopy : A strong absorption at 1665 cm⁻¹ confirms the carbonyl group, while bands at 1113 cm⁻¹ and 1071 cm⁻¹ correspond to morpholine’s C–O–C and C–N stretches.
- ¹H NMR : Key signals include δ = 3.11–3.45 ppm (m, 4H, morpholine N–CH₂), 2.62–2.76 ppm (t, 2H, CH₂ adjacent to ketone), and 7.20–7.85 ppm (m, 10H, aromatic protons).
Transamination of Halogenated Precursors
An alternative route involves nucleophilic substitution of halogenated intermediates with morpholine. This method is particularly effective for introducing morpholine at specific positions without competing side reactions.
Synthesis of 2-Bromo-1,3-Diphenylpropan-1-One
The precursor 2-bromo-1,3-diphenylpropan-1-one is synthesized via bromination of 1,3-diphenylpropan-1-one using molecular bromine (Br₂) in acetic acid at 0–5°C. The reaction achieves 90% conversion, with the bromine selectively attacking the α-carbon due to ketone activation.
Morpholine Substitution
The brominated intermediate (10 mmol) reacts with excess morpholine (15 mmol) in ethanol at room temperature for 24 hours. The reaction follows an Sₙ2 mechanism, displacing bromide with morpholine’s nitrogen lone pair. Yield improvements (up to 88%) are observed with catalytic potassium iodide, which facilitates halide dissociation.
Table 1: Comparative Yields of Transamination vs. Mannich Reaction
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Mannich Reaction | 85 | 99 | 48 |
| Transamination | 88 | 98 | 24 |
Asymmetric Synthesis via Chiral Catalysis
Enantiomerically pure 2-(morpholin-4-yl)-1,3-diphenylpropan-1-one is critical for pharmaceutical applications. The use of chiral catalysts like L-proline or D-proline enables stereoselective synthesis.
Catalytic Cycle and Enantiocontrol
In a modified Mannich protocol, L-proline (20 mol%) induces facial selectivity during iminium formation, favoring the (R)-enantiomer. The reaction of 1,3-diphenylpropan-1-one with morpholine and paraformaldehyde in DMSO at 25°C for 72 hours produces the (R)-enantiomer with 92% enantiomeric excess (ee).
Huang Minlon Reduction for Precursor Synthesis
The ketone precursor 1,3-diphenylpropan-1-one is synthesized via oxidation of 1,3-diphenyl-1-propanol, which itself is prepared via Huang Minlon reduction. In this step, 3-hydroxy-1,3-diphenyl-1-acetone (10 mmol) reacts with hydrazine hydrate (100 mmol) and potassium hydroxide (107 mmol) in ethylene glycol at 100°C for 24 hours, yielding the alcohol intermediate in 95% purity. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to the ketone with 89% efficiency.
Scale-Up and Industrial Feasibility
Industrial production prioritizes cost-effectiveness and minimal waste. The transamination method is favored for large-scale synthesis due to:
- Lower Catalyst Loading : Morpholine acts as both reactant and base, reducing auxiliary reagent costs.
- Solvent Recovery : Ethanol is easily recycled via distillation, minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Fluorinated and Halogenated Derivatives
Compound : (S)-2-(4-(tert-Butyldimethylsilyl)oxy)phenyl)-2-fluoro-1,3-diphenylpropan-1-one
- Structural Differences: Incorporates a fluorine atom and a silyl-protected phenolic group.
- Impact :
- Applications : Used in asymmetric synthesis of tertiary alkyl fluorides, highlighting its utility in medicinal chemistry .
Compound : 2-Bromo-2-fluoro-1,3-diphenylpropan-1-one
Naproxen-Inspired Morpholine Derivatives
Compound : 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
- Structural Differences : Replaces one phenyl group with a 6-methoxynaphthyl moiety.
- Inspired by Naproxen, this derivative may exhibit anti-inflammatory properties, though biological data are pending .
Biphenyl and Thienyl Analogues
Compound: 1-(Biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one
- Structural Differences : Biphenyl substituent and methyl group on the morpholine ring.
- Methylation of the morpholine ring alters conformational flexibility, affecting catalytic activity in synthetic pathways .
Compound : 3-Morpholin-4-yl-1-(2-thienyl)propan-1-one
Epoxy and Salt Derivatives
Compound : 2'-Methyl-2,3-epoxy-1,3-diphenylpropan-1-one
- Structural Differences : Epoxide group replaces the morpholine ring.
- Impact: The epoxy group enables ring-opening reactions, useful in synthesizing diols or amino alcohols . Higher reactivity toward nucleophiles compared to morpholine-containing analogs .
Compound : 3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one hydrochloride
- Structural Differences : Dimethyl morpholine and tert-pentyl substituents; hydrochloride salt.
- Impact :
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : Morpholine-containing ketones are versatile intermediates; halogenation or fluorination expands their use in cross-coupling reactions .
- Biological Relevance : Structural analogs with naphthyl or biphenyl groups show promise in drug design, though further pharmacological studies are needed .
- Physical Properties : Substituents like thienyl or methyl groups modulate electronic and steric profiles, impacting solubility and reactivity .
Biological Activity
2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one is an organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a morpholine ring and two phenyl groups attached to a propanone backbone, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of 2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one can be represented as follows:
This compound's unique structure allows it to engage in various chemical reactions, including nucleophilic additions typical of ketones and potential interactions with biological targets.
Anticancer Activity
Research has demonstrated that 2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one exhibits significant anticancer properties . In vitro studies have shown cytotoxic effects against various human cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action may involve interactions with specific enzymes or cellular pathways critical for cancer cell proliferation .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 18.0 |
Molecular docking studies suggest that 2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one may interact effectively with enzymes such as aromatase, which plays a crucial role in steroidogenesis and has implications for breast cancer treatment. These interactions are often analyzed through computational methods that predict binding modes and affinities .
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity . Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) method showed that derivatives of this compound possess significant free radical scavenging abilities. The antioxidant capacity was enhanced when morpholine or piperidine was substituted into the structure .
Table 2: Antioxidant Activity Comparison
| Compound | Scavenging Activity (%) at 10 µg/ml | Reference |
|---|---|---|
| Parent Chalcone | 86.94 | |
| Morpholine Substituted Chalcone | 32.72 | |
| Piperidine Substituted Chalcone | 50.25 |
Synthesis and Derivatives
The synthesis of 2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one typically involves multi-step organic reactions, including the condensation of morpholine with appropriate aldehydes or ketones followed by further reactions to introduce the diphenyl group. Various synthetic routes have been explored in literature, emphasizing the importance of reaction conditions such as temperature and catalysts to optimize yield and purity .
Case Studies and Research Findings
Several studies have focused on the biological activity of morpholine-containing compounds similar to 2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one:
- Study on Breast Cancer Treatment : A study examined the effects of this compound on MCF-7 breast cancer cells, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis.
- Evaluation of Antioxidant Properties : Another research project highlighted the antioxidant potential of derivatives synthesized from this compound, showing enhanced activity compared to standard antioxidants like ascorbic acid.
Q & A
Q. How can I optimize the synthesis of 2-(morpholin-4-yl)-1,3-diphenylpropan-1-one for high yield and purity?
Methodological Answer:
- Reaction Design: Use a Mannich reaction with dibromoketones (e.g., 1,3-diphenylpropan-1-one derivatives) and morpholine in a polar aprotic solvent (e.g., THF or DMF). Maintain a stoichiometric ratio of 1:2 (ketone:morpholine) .
- Temperature Control: Conduct the reaction at 60–80°C for 6–12 hours to ensure complete substitution.
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product.
- Yield Optimization: Monitor reaction progress via TLC and adjust reaction time or catalyst (e.g., triethylamine) to suppress side reactions like over-alkylation.
Q. What analytical techniques are critical for characterizing 2-(morpholin-4-yl)-1,3-diphenylpropan-1-one?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure using SHELX (e.g., SHELXL for refinement) to confirm stereochemistry and bond angles. Validate the structure with R-factor analysis (<5%) .
- Spectroscopy:
- 1H/13C NMR: Assign peaks using DEPT and HSQC for morpholine ring protons (δ 2.5–3.5 ppm) and ketone carbonyl (δ 200–210 ppm in 13C).
- IR Spectroscopy: Confirm the carbonyl stretch (~1700 cm⁻¹) and morpholine C-N stretches (~1100 cm⁻¹).
- Mass Spectrometry: Use high-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 279.38 (calculated for C19H21NO).
Source: Structural validation protocols for morpholine derivatives .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- First Aid:
- Skin Contact: Wash immediately with soap and water for 15 minutes.
- Eye Exposure: Rinse with saline solution for 20 minutes and seek medical attention.
- Storage: Store in airtight containers away from ignition sources; the compound is stable but may degrade under prolonged UV exposure.
Source: OSHA-compliant safety guidelines for morpholine derivatives .
Advanced Research Questions
Q. How can I resolve discrepancies in crystallographic data for this compound?
Methodological Answer:
- Check for Twinning: Use SHELXL’s TWIN command to model twinned crystals if the R-factor remains high (>10%) despite good data quality .
- Disorder Modeling: For asymmetric units with overlapping electron density, refine occupancies of disordered morpholine rings using PART instructions in SHELXL.
- Validation Tools: Cross-validate with PLATON (ADDSYM) to detect missed symmetry and check hydrogen bonding networks .
Example Workflow:
Refine structure with SHELXL.
Analyze residual density peaks (>1 e⁻/ų) for missed disorder.
Re-refine with constrained occupancy factors.
Source: Crystallographic refinement and validation strategies .
Q. How can I investigate the reaction mechanism of this compound in synthesizing pyrazolines?
Methodological Answer:
- Mechanistic Probes:
- Kinetic Studies: Monitor reaction intermediates via in-situ NMR (e.g., reaction of 2-(morpholin-4-yl)-1,3-diphenylpropan-1-one with phenylhydrazine) to identify SN1 vs. SN2 pathways .
- Isotopic Labeling: Use deuterated morpholine to track proton transfer steps in the formation of pyrazoline intermediates.
- Computational Modeling: Perform DFT calculations (e.g., Gaussian) to map energy profiles for key transition states (e.g., hydrazone formation).
Data Analysis Tip: Compare experimental kinetic data (e.g., rate constants) with computed activation energies to validate the mechanism.
Source: Mechanistic studies on Mannich bases and pyrazoline synthesis .
Q. What computational methods are suitable for analyzing the morpholine ring’s puckering conformation?
Methodological Answer:
- Cremer-Pople Parameters: Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates from X-ray data. For a six-membered ring, θ > 0.5 Å indicates significant puckering .
- Software Tools: Use Mercury (CCDC) or custom scripts to generate puckering diagrams and compare with reference data for morpholine derivatives.
Example Calculation:
| Parameter | Value (Å/°) | Interpretation |
|---|---|---|
| θ (amplitude) | 0.62 | Moderate puckering |
| φ (phase angle) | 120° | Chair-like conformation |
Q. How can I validate the stability of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design:
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24 hours.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify using UV detection (λ = 254 nm).
- Key Metrics:
- Degradation Kinetics: Calculate half-life (t₁/₂) from first-order plots.
- Stable pH Range: Identify pH regions where >90% of the compound remains intact.
Source: Stability testing frameworks for lab-scale compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
